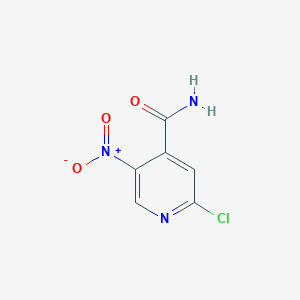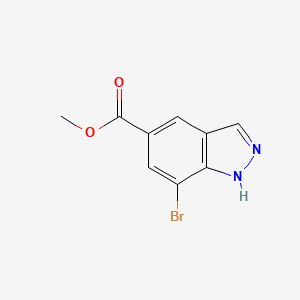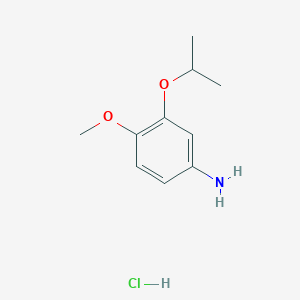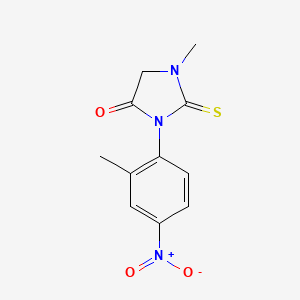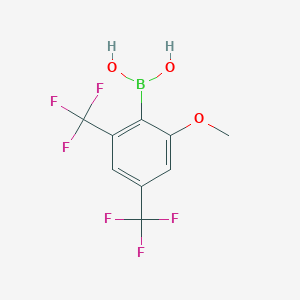
5-ブロモ-4-メチルチオフェン-3-カルボン酸
概要
説明
5-Bromo-4-methylthiophene-3-carboxylic acid is a compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 . It is a thiophene derivative, which means it contains a five-membered ring made up of one sulfur atom and four carbon atoms .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methylthiophene-3-carboxylic acid is 1S/C6H5BrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) . This indicates the presence of a bromine atom, a methyl group, and a carboxylic acid group attached to the thiophene ring.Physical and Chemical Properties Analysis
5-Bromo-4-methylthiophene-3-carboxylic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
腐食防止
5-ブロモ-4-メチルチオフェン-3-カルボン酸: は、工業化学および材料科学において腐食防止剤として使用されます 。そのチオフェン誘導体は、金属上に保護層を形成し、酸化と劣化を防ぎます。この用途は、過酷な環境における金属構造物や部品の寿命を延ばす上で重要です。
有機半導体開発
チオフェン誘導体は、有機半導体の進歩において重要な役割を果たしています 。 5-ブロモ-4-メチルチオフェン-3-カルボン酸は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)に使用される、望ましい電子特性を持つ材料を合成するために使用できます .
薬理学的特性
5-ブロモ-4-メチルチオフェン-3-カルボン酸などのチオフェン環系を含む分子は、さまざまな薬理学的特性を示します。 それらは、抗癌、抗炎症、抗菌、抗高血圧、抗動脈硬化効果の可能性について研究されてきました .
放射性医薬品化学
チオフェンは、放射性医薬品化学において潜在的な用途があります。 たとえば、チオフェン誘導体は、医療画像診断に不可欠な放射性標識化合物の合成におけるベンゼン環の置換に使用できます .
有機合成
この化合物は、さまざまな有機合成反応に関与しています。 それは、ゲヴァルト反応などの縮合反応で使用して、アミノチオフェン誘導体を生成できます。これらは、生物活性分子の合成における貴重な中間体です .
材料科学
材料科学において、5-ブロモ-4-メチルチオフェン-3-カルボン酸は、独自の特性を持つ新しい材料の開発に貢献しています。 その誘導体は、特定の機能を持つ高度なポリマーやコーティングを作成するために使用されます .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Thiophene derivatives, in general, have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the thiophene derivative interacts with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
A related compound’s data suggests that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生化学分析
Biochemical Properties
5-Bromo-4-methylthiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling . This compound’s bromine atom allows it to participate in halogen bonding, which can influence enzyme activity and protein interactions.
Cellular Effects
5-Bromo-4-methylthiophene-3-carboxylic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular enzymes can lead to changes in metabolic flux and the regulation of specific genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 5-Bromo-4-methylthiophene-3-carboxylic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with active sites. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methylthiophene-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methylthiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-Bromo-4-methylthiophene-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 5-Bromo-4-methylthiophene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
5-Bromo-4-methylthiophene-3-carboxylic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function within the cell .
特性
IUPAC Name |
5-bromo-4-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-10-5(3)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDPKPJDKHTKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523182-95-7 | |
| Record name | 5-bromo-4-methylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





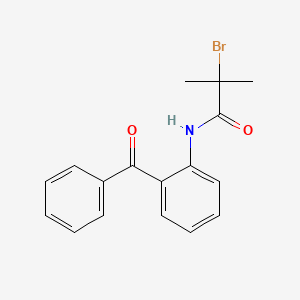
![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)
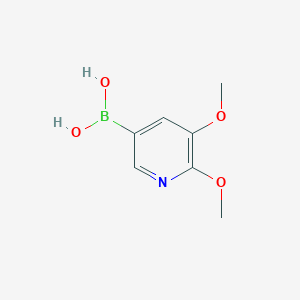
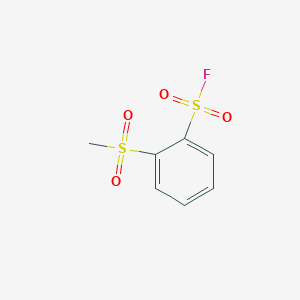
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)
